Cas no 6952-98-3 (N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine)

N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine structure
6952-98-3 structure
Product Name:N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine
CAS No:6952-98-3
MF:C17H18Cl4N2
MW:392.150220394135
CID:1737992
PubChem ID:250880
Update Time:2025-04-21

N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • N,n'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine
    • NCIOpen2_008525
    • n1,n3-bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • AC1L5IM5
    • NSC70858
    • AR-1K4964
    • N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • N,N'-Bis-&lt
    • 3,4-dichlor-benzyl&gt
    • -1,3-diamino-propan
    • N,N'-Bis-(3,4-dichlor-benzyl)-1,3-diamino-propan
    • AC1Q3O9L
    • NCIOpen2_008525; n1,n3-bis(3,4-dichlorobenzyl)-1,3-propanediamine; AC1L5IM5; NSC70858; AR-1K4964; N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine; N,N'-Bis-< 3,4-dichlor-benzyl> -1,3-diamino-propan; N,N'-Bis-(3,4-dichlor-benzyl)-1,3-diamino-propan; AC1Q3O9L;
    • UNII-A4ZF8ZLG66
    • N1,N3-BIS((3,4-DICHLOROPHENYL)METHYL)-1,3-PROPANEDIAMINE
    • N,N'-Bis((3,4-dichlorophenyl)methyl)propane-1,3-diamine
    • NSC 70858
    • NSC-70858
    • N~1~,N~3~-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
    • DTXSID80219779
    • 1,3-PROPANEDIAMINE, N1,N3-BIS((3,4-DICHLOROPHENYL)METHYL)-
    • A4ZF8ZLG66
    • 6952-98-3
    • Inchi: 1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2
    • InChI Key: XEHSYSDCVMIGHW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CNCCCNCC1C=CC(=C(C=1)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 390.02274
  • Monoisotopic Mass: 390.022409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.